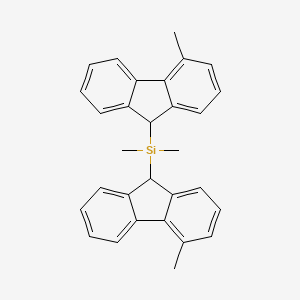

Bis(4-methylfluoren-9-yl)dimethylsilane

Beschreibung

Eigenschaften

IUPAC Name |

dimethyl-bis(4-methyl-9H-fluoren-9-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28Si/c1-19-11-9-17-25-27(19)21-13-5-7-15-23(21)29(25)31(3,4)30-24-16-8-6-14-22(24)28-20(2)12-10-18-26(28)30/h5-18,29-30H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVLTKWVMFFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C3=CC=CC=C32)[Si](C)(C)C4C5=CC=CC=C5C6=C(C=CC=C46)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Lithiation-Based Coupling with Dimethyldichlorosilane

The most widely reported method involves the reaction of 4-methylfluoren-9-yllithium with dimethyldichlorosilane () under controlled conditions.

Reaction Mechanism

-

Deprotonation : 4-Methylfluorene is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78 °C, generating the corresponding lithium salt at the 9-position.

-

Nucleophilic Substitution : The lithiated species reacts with dimethyldichlorosilane in a 2:1 molar ratio, displacing chloride ions to form the target silane.

Optimization Parameters

-

Temperature : Maintaining −78 °C during lithiation prevents side reactions.

-

Stoichiometry : A slight excess of n-BuLi (2.2 equiv.) ensures complete deprotonation.

-

Solvent : THF’s polarity and low temperature stability are critical for reagent solubility.

Yield : 64–72% after purification via flash chromatography (hexanes).

Characterization Data

Grignard Reagent Approach

An alternative route employs 4-methylfluoren-9-ylmagnesium bromide as the nucleophile.

Procedure

-

Grignard Formation : 4-Methylfluorene is treated with magnesium turnings and 1,2-dibromoethane in THF to generate the Grignard reagent.

-

Silane Formation : Reaction with dimethyldichlorosilane at 0 °C yields the product.

Yield : 58–65% (lower than lithiation due to competing side reactions).

Comparative Analysis of Methods

| Parameter | Lithiation Method | Grignard Method |

|---|---|---|

| Reagent Cost | High (n-BuLi) | Moderate (Mg) |

| Reaction Time | 5–6 hours | 8–10 hours |

| Yield | 64–72% | 58–65% |

| Purity | >95% | 85–90% |

The lithiation method is preferred for higher efficiency, though the Grignard route offers cost advantages for large-scale synthesis.

Structural and Electronic Properties

Tetrahedral Geometry Around Silicon

X-ray crystallography of analogous compounds (e.g., bis(3,5-dibromophenyl)dimethylsilane) reveals a slightly distorted tetrahedral geometry at silicon, with bond angles ranging from 107.9° to 110.7°. The dihedral angle between the two fluorenyl rings in bis(4-methylfluoren-9-yl)dimethylsilane is estimated at 82.9° , minimizing steric clash.

Key Bond Distances

Challenges and Mitigation Strategies

Steric Hindrance

The 4-methyl groups on the fluorenyl rings increase steric bulk, necessitating:

Analyse Chemischer Reaktionen

Types of Reactions

Bis(4-methylfluoren-9-yl)dimethylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can lead to the formation of silane derivatives.

Substitution: The methyl groups on the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Silanol derivatives.

Reduction: Silane derivatives.

Substitution: Various substituted silanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Bis(4-methylfluoren-9-yl)dimethylsilane has several applications in scientific research:

Materials Science: Used in the synthesis of polymers and copolymers with unique optical and electronic properties.

Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its luminescent properties.

Bio-imaging: Utilized as a fluorescent probe in biological imaging applications.

Sensors: Incorporated into sensor materials for detecting various chemical and biological analytes.

Wirkmechanismus

The mechanism by which Bis(4-methylfluoren-9-yl)dimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of reactive silicon and fluorene groups. The compound can interact with different molecular targets, including organic and inorganic substrates, through processes such as hydrosilylation, oxidation, and substitution. These interactions often involve the formation of covalent bonds, leading to the modification of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Bis(9-methylfluoren-9-yl)dimethylsilane

Structural Differences : Unlike the target compound, this derivative has methyl groups at the 9-position of the fluorene rings instead of the 4-position.

Key Findings :

- Crystal Packing : Exhibits strong intra- and intermolecular C-H···π interactions, leading to dense molecular packing and high thermal stability .

- Synthesis : Prepared via nucleophilic substitution between 9-methylfluorenyllithium and dichlorodimethylsilane .

- Applications: Potential use in supramolecular chemistry due to its host-guest interaction capabilities .

9,9-Dimethyl-9-silafluorene

Structural Differences : This compound replaces the dimethylsilane bridge with a silicon atom directly integrated into the fluorene backbone.

Key Findings :

- Electronic Properties : The silicon atom lowers the LUMO energy, enhancing electron-accepting behavior compared to carbon analogs.

- Synthesis : Derived from 2,2′-dilithio biphenylene and dichlorodimethylsilane .

- Applications : Serves as a precursor for redox-active boron- and silicon-containing materials .

9,9-Bis(4-aminophenyl)fluorene (FDA)

Structural Differences: FDA replaces silicon with a fluorenylidene group and introduces amino groups at the para positions of the phenyl rings. Key Findings:

- Applications : Widely used in polyimides for fuel cell membranes and solar cells due to its thermal stability (decomposition temperature >400°C) .

- Electronic Behavior: The amino groups enhance solubility in polar solvents and facilitate crosslinking in polymers .

Q & A

Basic Research Question

- NMR Analysis : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at C4 of fluorenyl). ²⁹Si NMR distinguishes Si environments (δ −5 to 5 ppm for dimethylsilane).

- X-ray Crystallography : Resolves steric effects from bulky fluorenyl groups. For example, bond lengths between Si and fluorenyl carbons typically range from 1.85–1.89 Å, with torsion angles <10° indicating minimal distortion .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ at m/z 458.3).

How do electronic and steric effects of Bis(4-methylfluoren-9-yl)dimethylsilane influence its performance in host-guest chemistry?

Advanced Research Question

The compound’s bulky fluorenyl groups and electron-rich dimethylsilane core enable:

- Host-Guest Binding : Acts as a Lewis acid host for pyridine derivatives (association constants K ~10³–10⁴ M⁻¹ via UV-vis titration). Steric hindrance from methyl groups modulates selectivity for smaller guests like pyrazine over bulkier TMPDA .

- Optoelectronic Tuning : Extended π-conjugation from fluorenyl substituents enhances absorption in the UV range (λₘₐₓ ~320 nm), relevant for organic electronics .

What methodologies are employed to analyze conflicting data in the compound’s thermal stability under oxidative conditions?

Advanced Research Question

Discrepancies in thermal decomposition temperatures (reported 250–300°C) arise from:

- Analytical Techniques : TGA under N₂ vs. O₂ atmospheres shows differing degradation profiles. Oxidative conditions accelerate weight loss due to siloxane formation.

- Sample Purity : Impurities (e.g., residual solvents) lower observed stability. Cross-validation via DSC (melting endotherms) and FTIR (Si-O-Si bands at 1050 cm⁻¹) resolves ambiguities .

- Computational Modeling : DFT calculations predict bond dissociation energies (Si-C: ~350 kJ/mol), aligning with experimental thresholds .

How can Bis(4-methylfluoren-9-yl)dimethylsilane be integrated into polymeric matrices for advanced materials research?

Advanced Research Question

- Copolymer Design : Radical polymerization with styrene or acrylates yields hybrid polymers with tunable glass transition temperatures (Tₐ ~120–150°C).

- Surface Modification : Silane groups enable covalent grafting onto SiO₂ nanoparticles (verified by XPS Si2p peaks at 102–104 eV).

- Stability Testing : Accelerated aging studies (85°C/85% RH) assess hydrolytic resistance, with mass loss <5% over 500 hours .

What experimental strategies mitigate challenges in studying the compound’s reactivity with electrophilic agents?

Advanced Research Question

- Kinetic Control : Slow addition of electrophiles (e.g., Br₂) at −40°C minimizes over-halogenation.

- In Situ Monitoring : ReactIR tracks Si-C bond cleavage (disappearance of 2150 cm⁻¹ peak for Si-H intermediates).

- Byproduct Identification : GC-MS detects dimethylsiloxanes, prompting use of scavengers (e.g., molecular sieves) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.